molecular formula C6H6O5S B1239019 2,4-dihydroxybenzenesulfonic Acid CAS No. 6409-58-1

2,4-dihydroxybenzenesulfonic Acid

Cat. No.: B1239019
CAS No.: 6409-58-1
M. Wt: 190.18 g/mol
InChI Key: GPULXEIKKFAUAW-UHFFFAOYSA-N
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Description

2,4-dihydroxybenzenesulfonic acid is a dihydroxybenzenesulfonic acid that is resorcinol in which a hydrogen para- to one of the hydroxy groups is replaced by a sulfonic acid group. It has a role as a metabolite. It derives from a resorcinol.

Scientific Research Applications

Chromogenic Detection Systems

2,4-Dihydroxybenzenesulfonic Acid has been instrumental in developing chromogenic detection systems. Fossati et al. (2010) utilized a chromogenic system in the enzymatic assay of uric acid in serum and urine, highlighting its application in clinical chemistry. This system proved reliable and suitable for both manual and automated procedures (Fossati & Prencipe, 2010).

Environmental Applications

In environmental contexts, this compound has been studied for its role in the degradation of pollutants. Azrague et al. (2012) investigated its degradation using vacuum UV photolysis in water, crucial for addressing water quality issues due to its potential as a precursor to toxic quinones (Azrague et al., 2012).

Energy Storage

In the field of energy storage, this compound has been explored for its potential in redox flow batteries. Hoober-Burkhardt et al. (2017) synthesized a related compound and demonstrated its suitability as an electrolyte material, overcoming issues like Michael reaction with water (Hoober-Burkhardt et al., 2017).

Mass Spectrometry

In mass spectrometry, 4-hydroxybenzenesulfonic acid, a related compound, has been used as a matrix material. Visentini et al. (1991) discussed its use in liquid secondary-ion mass spectrometry, highlighting its efficacy in producing high-quality mass spectra (Visentini et al., 1991).

Wastewater Treatment

For wastewater treatment, the electrochemical oxidation of 2,4-Dihydroxybenzoic acid at a platinized titanium electrode has been studied. Leite et al. (2003) focused on disinfecting water contaminated by 2,4-DHBA, offering alternative degradation techniques to chlorinating methods that generate harmful byproducts (Leite et al., 2003).

Catalysis

This compound and its analogs have also found use in catalysis. Hazra et al. (2015) synthesized sulfonated Schiff base copper(II) complexes using 2-aminobenzenesulfonic acid, demonstrating their efficacy as catalysts in alcohol oxidation (Hazra et al., 2015).

Quantum Chemical Modeling

In the realm of theoretical chemistry, quantum chemical modeling of 2-hydroxybenzenesulfonic acid and related compounds has been performed. Zyubina et al. (2012) conducted density functional theory calculations to understand the structure formation and proton transfer in these acids, providing insights into their chemical behavior (Zyubina et al., 2012).

Luminescence Studies

This compound derivatives have been studied for their luminescent properties. Xiao et al. (2017) researched rare earth metal-organic complexes constructed from hydroxyl and carboxyl modified arenesulfonate, showcasing the potential for diverse luminescent emissions (Xiao et al., 2017).

Synthesis of Novel Compounds

Its derivatives have been employed in the synthesis of novel compounds, such as sulfonic acid-containing polybenzoxazine for proton exchange membranes in fuel cells, as explored by Yao et al. (2014), indicating its versatility in material science (Yao et al., 2014).

Properties

IUPAC Name

2,4-dihydroxybenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O5S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3,7-8H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPULXEIKKFAUAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415545
Record name 2,4-dihydroxybenzenesulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6409-58-1
Record name 2,4-dihydroxybenzenesulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

15.0 g (0.136 moles) of resorcinol, 102 g dimethyl carbonate and 68 g cyclohexane were charged under nitrogen to a 4-necked one litre reactor fitted with stirrer, thermometer and condenser attached to an HCl scrubber system. The reaction mixture was heated to 60° C. and 15.1 g (0.13 moles) of chlorosulphonic acid added over a period of 4 h with removal of hydrogen chloride gas. On completion of the addition, the reaction mixture is heated to 70-72° C. for 1 h, and then cooled to 20° C. The reaction mixture separated into two layers with the lower layer containing 2,4-dihydroxybenzene sulphonic Acid (63.2% by hplc) and resorcinol (31.5% by hplc).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step One
Quantity
68 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2,4-dihydroxybenzenesulfonic acid contribute to the selectivity of the imprinted resin for (+)-cathine?

A: this compound plays a crucial role in the imprinting process by reacting with (+)-cathine to form a phenolic sulfonamide derivative. This derivative acts as a template during the polymerization reaction, creating cavities within the resin that are specifically shaped to accommodate the (+)-cathine enantiomer. The sulfonic acid group likely contributes to both the formation of the template molecule and the creation of specific binding interactions within the cavity, enhancing the selectivity of the imprinted resin for (+)-cathine. []

Q2: What is the significance of the alkaline sulfonamide bond-breaking step in the synthesis of the imprinted resin?

A: The alkaline sulfonamide bond-breaking step is essential for removing the (+)-cathine template from the polymer matrix after polymerization. This step leaves behind cavities within the resin that are complementary in shape and functionality to the target (+)-cathine enantiomer. Without this step, the template molecules would remain trapped, blocking the binding sites and rendering the resin ineffective for enantioseparation. []

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